(R,S)-Boc-2-氨基十四烷酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

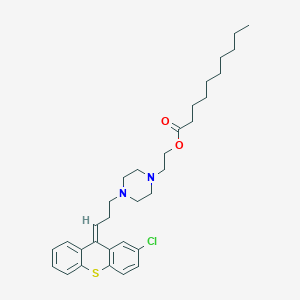

(R,S)-Boc-2-amino-tetradecanoic acid is a synthetic amino acid derivative that is protected by a tert-butyl carbamate (Boc) group. This protection is commonly used in peptide synthesis to protect the amino group from unwanted reactions. The (R,S) notation indicates that the compound can exist as two enantiomers, which are mirror images of each other. These enantiomers can have different properties and reactivities in biological systems.

Synthesis Analysis

The synthesis of related Boc-protected amino acids has been described in the literature. For instance, the synthesis of (R)- and (S)-tetrahydroisoquinoline-1-carboxylic acids was achieved using a sequence of ozonolysis, reduction, oxidation, and deprotection steps starting from N-Boc-protected precursors . Another study reported the synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a precursor to an unusual amino acid residue, through a Suzuki coupling followed by asymmetric hydrogenation . These methods highlight the versatility of Boc-protected intermediates in synthesizing complex amino acid derivatives.

Molecular Structure Analysis

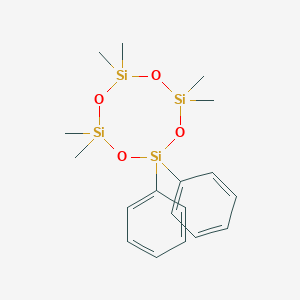

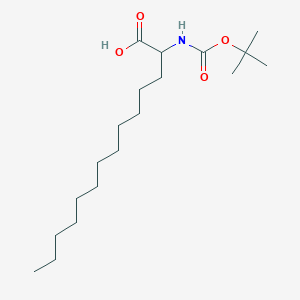

The molecular structure of (R,S)-Boc-2-amino-tetradecanoic acid would consist of a long carbon chain (tetradecanoic acid) with an amino group at the second carbon, protected by a Boc group. The presence of chiral centers at the carbon bearing the amino group allows for the existence of R and S enantiomers. The Boc group is typically added to the amino group to facilitate the synthesis and purification of amino acid derivatives and is removed under acidic conditions once the desired reactions are completed.

Chemical Reactions Analysis

Boc-protected amino acids are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including coupling reactions to form peptides, selective deprotection, and modifications of the side chain. The Boc group itself can be removed under acidic conditions without affecting other protecting groups, which is advantageous in multi-step syntheses . The specific reactivity of (R,S)-Boc-2-amino-tetradecanoic acid would depend on the other functional groups present in the molecule and the stereochemistry of the chiral center.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids depend on the length of the carbon chain and the nature of the side chains. Generally, these compounds are solid at room temperature and have relatively high melting points due to the bulky Boc group. They are soluble in organic solvents and can be purified by standard techniques such as crystallization or chromatography. The Boc group increases the overall hydrophobicity of the molecule, which can affect its solubility and reactivity .

科学研究应用

天然和非天然氨基酸的合成

- Boc-保护的氨基酸作为天然组蛋白脱乙酰酶 (HDAC) 抑制剂中存在的差异取代氨基酸合成的关键中间体。这些化合物对于制备天然环状四肽 HDAC 抑制剂的类似物至关重要,展示了 Boc-氨基酸在生物活性化合物开发中的作用 (Rodriquez 等,2006).

肽模拟物和药物开发

- Boc-保护的氨基酸用于快速合成肽模拟物,包括阿片配体,突出了它们在开发具有增强疗效的有效药物中的重要性 (Bender 等,2015)。此外,它们在创建基于氨基酸的交联聚合物凝胶方面发挥着重要作用,在药物输送和组织工程中具有潜在应用 (Vaish 等,2015).

先进材料和化学合成

- Boc-氨基酸对于合成对映体纯的氨基酸和衍生物至关重要,为反式-2-氨基环己烷羧酸(螺旋 β-肽的关键结构单元)的两种对映体提供了一种便捷的途径 (Berkessel 等,2002)。它们的应用扩展到设计具有高机械强度的含侧链氨基酸交联聚合物凝胶,适用于生物医学应用 (Roy 等,2015).

安全和危害

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]tetradecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(21)22)20-18(23)24-19(2,3)4/h16H,5-15H2,1-4H3,(H,20,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZRHFGUPKTZOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373192 |

Source

|

| Record name | (R,S)-Boc-2-amino-tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,S)-Boc-2-amino-tetradecanoic acid | |

CAS RN |

129850-62-0 |

Source

|

| Record name | (R,S)-Boc-2-amino-tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)

![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)

![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)